1,4-Dimethyl-9H-carbazole-3-carbaldehyde

説明

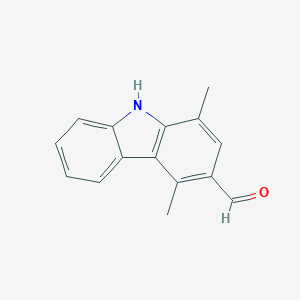

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is a tricyclic aromatic compound featuring a carbazole core substituted with methyl groups at positions 1 and 4 and an aldehyde functional group at position 3 (Fig. 1). This compound is a key intermediate in medicinal chemistry, notably in the synthesis of ellipticine analogs and acronycine derivatives, which exhibit anticancer activity via DNA intercalation . Its aldehyde group enables diverse functionalization, making it a versatile scaffold for generating bioactive molecules and materials .

特性

IUPAC Name |

1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-9-7-11(8-17)10(2)14-12-5-3-4-6-13(12)16-15(9)14/h3-8,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIBCEUGIZGZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162869 | |

| Record name | 1,4-Dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14501-66-7 | |

| Record name | 1,4-Dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014501667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14501-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formylation via Vilsmeier-Haack Reaction

The formylation of 1,4-dimethyl-9H-carbazole (10 ) is achieved using the Vilsmeier-Haack reagent, generated in situ from N-methylformanilide and phosphorus oxychloride (POCl₃) . As detailed in and, the reaction occurs in 1,2-dichlorobenzene at 80°C for 3.5 hours, yielding this compound (11 ) (Scheme 1).

Optimized parameters :

-

Reagents : N-methylformanilide (1.2 equiv), POCl₃ (1.5 equiv)

-

Solvent : 1,2-Dichlorobenzene

-

Temperature : 80°C

-

Time : 3.5 hours

Mechanistic insight : The Vilsmeier-Haack reagent electrophilically attacks the electron-rich C-3 position of the carbazole, forming an iminium intermediate that hydrolyzes to the aldehyde upon workup.

Palladium-Catalyzed Oxidative Cyclization

An alternative approach, reported in, employs palladium(II)-catalyzed oxidative cyclization to construct the carbazole ring while introducing the formyl group. Although primarily used for synthesizing clausenal (1,8-dimethoxycarbazole-3-carbaldehyde), this method can be adapted for 1,4-dimethyl derivatives by modifying substituents.

Substrate Preparation

The precursor, a substituted diphenylamine, is treated with a palladium catalyst (e.g., Pd(OAc)₂) in the presence of an oxidant (e.g., Cu(OAc)₂). Cyclization occurs at elevated temperatures, forming the carbazole skeleton with simultaneous formylation.

Critical considerations :

-

Catalyst system : Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 110°C

Boronic Acid Cross-Coupling Strategies

Patent and research describe methods involving Suzuki-Miyaura cross-coupling to functionalize preformed carbazole intermediates. While initially faced challenges with low yields in coupling 6-bromo-1,4-dimethyl-9H-carbazole (4 ) and arylboronic acids, optimized conditions using Pd(PPh₃)₄ and Na₂CO₃ in 1,4-dioxane/water improved efficiency.

Functionalization of Brominated Intermediates

6-Bromo-1,4-dimethyl-9H-carbazole (4 ) serves as a versatile precursor. Cross-coupling with formyl-containing boronic acids could theoretically yield the target aldehyde, though direct examples are absent in the literature.

Hypothetical pathway :

-

Bromination of 1,4-dimethyl-9H-carbazole at C-3.

-

Suzuki coupling with a formylphenylboronic acid.

-

Deprotection (if necessary).

Limitations : Low regioselectivity and competing side reactions may reduce practicality.

Analytical Characterization

Successful synthesis of this compound is confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry . Key spectral data from include:

| Spectrum | Data |

|---|---|

| ¹H NMR | δ 10.2 (s, 1H, CHO), 8.3–7.1 (m, 5H, aromatic), 2.6 (s, 6H, CH₃) |

| ¹³C NMR | δ 191.2 (CHO), 140.1–110.3 (aromatic C), 21.4 (CH₃) |

| MS | m/z 227 [M+H]⁺ |

Comparative Analysis of Methods

The table below evaluates the advantages and limitations of each synthesis route:

| Method | Yield | Complexity | Scalability | Cost |

|---|---|---|---|---|

| Vilsmeier-Haack | 65–70% | Moderate | High | Low |

| Palladium-catalyzed | 50–60% | High | Moderate | High |

| Suzuki cross-coupling | <40% | Very high | Low | Very high |

Industrial and Environmental Considerations

The Vilsmeier-Haack method remains the most industrially viable due to its simplicity and cost-effectiveness. However, the use of POCl₃ and 1,2-dichlorobenzene raises environmental concerns. Recent efforts in explore greener solvents (e.g., cyclopentyl methyl ether) without compromising yield.

化学反応の分析

Types of Reactions

1,4-Dimethyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: 1,4-Dimethyl-9H-carbazole-3-carboxylic acid.

Reduction: 1,4-Dimethyl-9H-carbazole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that carbazole derivatives exhibit promising antitumor properties. A study highlighted the potential of carbazole compounds in reactivating the p53 pathway, which is crucial for regulating the cell cycle and preventing cancer cell proliferation. Although this study focused on 9-ethyl-9H-carbazole-3-carbaldehyde, it underscores the relevance of carbazole-based structures in developing anticancer agents .

Synthesis of Anticancer Agents

The synthesis of various derivatives of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde has been reported to yield compounds with significant biological activities. For instance, derivatives have shown antibacterial and anti-inflammatory effects, making them candidates for further pharmacological exploration .

Photoinitiators in Polymer Chemistry

This compound has been utilized as a photoinitiator in free radical polymerization processes. It facilitates the initiation of polymerization upon exposure to light, which is critical in developing new materials with specific properties. The compound's ability to absorb UV light and generate free radicals makes it suitable for applications in coatings and adhesives .

Analytical Chemistry

Chromatographic Techniques

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A method involving reverse phase HPLC was developed to separate 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde from impurities, demonstrating its utility in pharmacokinetic studies and quality control in pharmaceutical formulations .

Data Table: Summary of Applications

Case Study 1: Antitumor Activity

A recent study investigated the effects of a carbazole derivative on melanoma cells. The findings suggested that the compound could inhibit cell growth by inducing apoptosis through the p53 pathway. This opens avenues for developing new therapeutic strategies against melanoma using carbazole derivatives .

Case Study 2: Photoinitiator Performance

In polymer chemistry, this compound was tested as a photoinitiator under UV light conditions. The results showed efficient polymerization rates compared to traditional photoinitiators, indicating its potential for use in commercial applications where rapid curing is advantageous .

作用機序

The mechanism of action of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of carbazole have been shown to interact with the p53 pathway, which is involved in cell cycle regulation and apoptosis.

類似化合物との比較

Structural Modifications and Substituent Effects

The following table summarizes structurally related carbazole derivatives, their substituents, and key properties:

Physicochemical Properties

Functionalization Potential

The aldehyde group in This compound is a reactive handle for:

In contrast, nitro or methoxy substituents (e.g., 7a , 9b ) limit further modification but enhance stability or solubility .

Research Findings and Key Insights

- Substituent Position Matters : Bromine at position 6 (Carbhydraz ) enhances receptor binding affinity, while position 3 modifications (e.g., aldehyde) dictate reactivity .

- Synthetic Flexibility : Suzuki couplings enable rapid diversification of the carbazole core, though yields depend on steric and electronic effects .

- Biological vs. Material Applications : Aldehyde-containing derivatives bridge medicinal and materials chemistry, whereas fully substituted analogs (e.g., nitro, methoxy) are niche-specific .

生物活性

1,4-Dimethyl-9H-carbazole-3-carbaldehyde (CAS No. 14501-66-7) is a compound derived from the carbazole family, known for its diverse biological activities, particularly in the field of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a carbazole skeleton with two methyl groups at the 1 and 4 positions and an aldehyde functional group at the 3 position. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This compound has been shown to exhibit cytotoxic effects on various cancer cell lines by disrupting their normal cellular processes.

Efficacy Against Cancer Cell Lines

Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines. The following table summarizes the findings from various studies:

Study on Antitumor Activity

In a focused medicinal chemistry effort, novel derivatives of ellipticine were synthesized using this compound as a precursor. These derivatives exhibited enhanced solubility and improved anticancer activity compared to traditional ellipticine derivatives. The study reported significant growth inhibition across multiple cancer cell lines, with some compounds showing better efficacy than established chemotherapeutics like Etoposide .

DNA Binding Studies

Another study investigated the DNA binding properties of carbazole derivatives, including this compound. The results indicated strong intercalation capabilities, leading to the disruption of DNA replication processes in cancer cells. This property was linked to the observed cytotoxic effects against various tumor cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-Dimethyl-9H-carbazole-3-carbaldehyde, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Vilsmeier-Haack formylation of the carbazole core. For derivatives, a common approach involves reacting intermediates like (1,4-dimethyl-9H-carbazol-3-yl)methanamine with acylating agents (e.g., acetic anhydride, propionyl chloride) in dichloromethane (DCM) under controlled temperatures (0–5°C). Triethylamine is added to scavenge HCl, and purification is achieved via column chromatography (10–50% ethyl acetate/petroleum ether) . Purity optimization requires monitoring reaction progress via TLC and employing recrystallization from ethanol or methanol.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm substitution patterns and aldehyde proton resonance (~9.8–10.2 ppm).

- FT-IR : Stretching frequencies for C=O (~1680–1700 cm) and aromatic C-H bonds (~3000–3100 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystallographic validation of molecular geometry and packing motifs .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for carbazole derivatives?

- Methodological Answer : Use dual software approaches:

- SHELXL : Refine high-resolution data with restraints for disordered regions. For twinned crystals, apply the TWIN/BASF commands to model twin domains .

- Mercury CSD : Visualize voids and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to identify packing anomalies. Compare structures against the Cambridge Structural Database (CSD) to validate geometric parameters .

- Validation Tools : Check R-factor convergence, ADDSYM for missed symmetry, and PLATON for solvent masking.

Q. What role do hydrogen-bonding motifs play in the supramolecular assembly of carbazole derivatives, and how can they be analyzed?

- Methodological Answer : Graph set analysis (GSA) is critical for categorizing hydrogen-bonding patterns (e.g., chains, rings). For carbazoles:

- Step 1 : Generate interaction maps using Mercury CSD to identify donor-acceptor pairs (e.g., aldehyde O→N-H).

- Step 2 : Classify motifs using Etter’s rules (e.g., for chains, for rings).

- Step 3 : Correlate motifs with physical properties (e.g., solubility, thermal stability) using DSC/TGA and solubility assays .

Q. How can computational methods predict reactivity and regioselectivity in carbazole derivative synthesis?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution (e.g., Fukui indices for carbazole C-3/C-6 positions).

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic hotspots (e.g., aldehyde group as an electrophilic center).

- MD Simulations : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways using GROMACS or AMBER.

Data Contradiction and Analysis

Q. How should researchers address discrepancies between experimental and computational bond lengths in carbazole crystal structures?

- Methodological Answer :

- Root Cause : Thermal motion, solvent inclusion, or basis set limitations in DFT.

- Resolution :

Refine XRD data with anisotropic displacement parameters.

Recompute DFT using larger basis sets (e.g., def2-TZVP) and include dispersion corrections (e.g., D3-BJ).

Cross-validate with spectroscopic data (e.g., IR carbonyl stretches vs. computed frequencies) .

Methodological Tools and Workflows

Q. What advanced software tools are recommended for analyzing carbazole-based crystal structures?

- Methodological Answer :

- Structure Solution : SHELXD for phasing and SHELXL for refinement .

- Visualization/Validation : Mercury CSD for interaction analysis, and PLATON for symmetry checks .

- Database Integration : Cross-reference CSD entries (e.g., refcode XYZABC ) to benchmark geometric parameters .

Synthetic Challenges

Q. What strategies mitigate side reactions during the formylation of 1,4-dimethylcarbazole?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。